(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
Scientific Research Applications
Click Chemistry Catalyst
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine: is utilized as a ligand in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . It stabilizes copper(I) ions, preventing their disproportionation and oxidation, which enhances the reaction’s efficiency and yield. This application is crucial for synthesizing a wide array of triazole-containing compounds, which are valuable in medicinal chemistry and materials science.
Drug Discovery and Development
In the realm of drug discovery, this compound serves as a scaffold for the synthesis of various bioactive molecules . Its triazole ring can mimic peptide bonds or serve as a pharmacophore, interacting with biological targets to modulate their activity. This versatility makes it a valuable starting point for the development of new therapeutic agents .
Bioconjugation
The triazole moiety of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is often used in bioconjugation strategies. It can link biomolecules to fluorescent tags, drugs, or other functional groups, enabling the creation of targeted therapies, diagnostic tools, and advanced biomaterials .
Material Science
In material science, this compound’s ability to participate in click chemistry reactions is exploited to modify surfaces or create polymers with specific properties. For instance, it can be used to introduce functional groups onto polymer chains, altering their solubility, thermal stability, or mechanical strength .
Nanotechnology
Nanotechnology applications benefit from the compound’s role in synthesizing nanoparticles with tailored surface chemistry. By attaching various functional groups through click chemistry, nanoparticles can be designed for drug delivery, imaging, or as catalysts in chemical reactions .
Agricultural Chemistry
The triazole ring is a common motif in agrochemicals due to its stability and bioactivity(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be used to create new fungicides, herbicides, or insecticides, contributing to the development of more effective and safer agricultural products .
Environmental Science
In environmental science, this compound’s derivatives can be employed to remove pollutants from water or soil. They can act as chelating agents, adsorbents, or catalysts in processes designed to degrade or capture hazardous substances .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be part of sensors or assays. Its ability to form stable complexes with metals or other analytes makes it useful in developing new methods for detecting and quantifying chemical species in various samples .
Mechanism of Action
Target of Action
The primary target of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, stabilizing these ions in the reaction environment . This stabilization enhances the catalytic effect of copper ions in certain chemical reactions .
Mode of Action
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine interacts with its targets (copper ions) by forming a complex with them. This interaction stabilizes the copper ions, preventing their disproportionation and oxidation . This stabilization keeps the copper ions accessible for chemical reactions .
Biochemical Pathways
It’s known that the compound enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This suggests that the compound may play a role in reactions involving these substances.
Result of Action
The primary result of the action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is the stabilization of copper ions and the enhancement of their catalytic effect in the azide-acetylene cycloaddition . This can facilitate certain chemical reactions, potentially leading to various molecular and cellular effects.
Action Environment
The action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by the reaction environment. The compound has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.
properties
IUPAC Name |
(1-benzyl-5-ethyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLAUCHPPXXLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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